(1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride
Description
(1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride, also known as C6H6Cl3, is an organic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor, and is a member of the cyclohexatrienecarbonyl family. C6H6Cl3 is a volatile organic compound that has a wide range of applications in research, including synthesizing other organic compounds, as a reagent in various reactions, and as a catalyst in organic synthesis.
Scientific Research Applications
Fragmentation and Rearrangement Studies
- Rearrangements in Carbocations : Research on fragmentation and rearrangement in cyclopropylmethoxychlorocarbene and cyclobutoxychlorocarbene, which are related to cyclohexatrienecarbonyl chloride, shows that these processes can occur in hydrocarbon solvents and are typical of carbocations. This research helps understand the behavior and rearrangement in similar chlorinated compounds (Moss et al., 2004).
Isomerization and Structural Analysis
- Isomerization Reactions : The reaction of cyclohexyl isocyanide with dimethyl acetylenedicarboxylate, producing a mixture of cyclopenta[b]pyridine derivatives, provides insights into the isomerization and structural transformations of similar cyclohexane-based compounds (Junjappa et al., 1998).
Solvent Interactions and Dissolution Mechanisms
- Ionic Liquid Interactions : A study on the mechanism of cellulose dissolution in ionic liquids, such as 1-n-butyl-3-methylimidazolium chloride, demonstrates the solvation process involving chloride ions, which is relevant to understanding how cyclohexatrienecarbonyl chloride might interact in similar ionic environments (Remsing et al., 2006).
Organometallic Complexes and NMR Studies
- Organometallic Studies : The study of π-allyl palladium chloride complexes and their 13C NMR spectra provides valuable insights into the behavior of similar cyclohexenyl compounds in organometallic contexts (Senda et al., 1977).
Chemical Synthesis and Reactions
- Chemical Synthesis Research : The synthesis of labeled 13C6-crystal violet and 13C6-leucocrystal violet using substrates like 13CH3OH demonstrates the methods and complexities involved in the synthesis of labeled compounds, which could be applicable to the synthesis of labeled cyclohexatrienecarbonyl chloride (Liu Wei-xia, 2011).
Thermal Decomposition and Kinetics
- Pyrolysis Studies : Research on the pyrolysis of cyclohexyl chloride, which decomposes predominantly into cyclohexene and hydrogen chloride, provides insights into the thermal decomposition and kinetics of chlorinated cyclohexane derivatives, relevant to cyclohexatrienecarbonyl chloride (Swinbourne, 1958).
properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienecarbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCCFISLVPSO-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437409 | |
Record name | Benzoyl chloride-(ring-13C6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl Chloride-13C6 | |
CAS RN |
266308-67-2 | |
Record name | Benzoyl-1,2,3,4,5,6-13C6 chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=266308-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride-(ring-13C6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 266308-67-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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